molecular formula C15H22N2O4S B4970360 4-[(ethylsulfonyl)amino]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide

4-[(ethylsulfonyl)amino]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide

Cat. No. B4970360
M. Wt: 326.4 g/mol
InChI Key: QCXHBXRZLKOLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(ethylsulfonyl)amino]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as ETP-46321 and belongs to the class of small molecule inhibitors.

Mechanism of Action

The mechanism of action of ETP-46321 involves the inhibition of the enzyme, which is responsible for the production of inflammatory mediators. This leads to a reduction in inflammation and the progression of cancer. The compound also has a neuroprotective effect by inhibiting the activity of enzymes that are involved in the degradation of neurotransmitters.
Biochemical and Physiological Effects:
ETP-46321 has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to reduce the production of inflammatory cytokines, which are responsible for the progression of various diseases. The compound also has a neuroprotective effect by increasing the levels of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ETP-46321 in lab experiments is its specificity towards the targeted enzyme. This makes it an ideal compound for studying the role of this enzyme in various diseases. However, one of the limitations of using this compound is its low solubility, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on ETP-46321. One of the areas of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the optimization of the compound's pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies are needed to investigate the potential of ETP-46321 in treating various diseases, including cancer, autoimmune diseases, and neurodegenerative disorders.
Conclusion:
In conclusion, ETP-46321 is a promising compound with potential therapeutic applications in various diseases. The compound's specificity towards the targeted enzyme makes it an ideal candidate for studying the role of this enzyme in disease progression. However, further research is needed to optimize the compound's pharmacokinetic properties and investigate its potential in treating various diseases.

Synthesis Methods

The synthesis of ETP-46321 involves a multistep process that includes the reaction of 4-chloro-3-nitrobenzoic acid with ethylsulfonylethylamine, followed by reduction and coupling reactions. The final product is obtained after purification through column chromatography.

Scientific Research Applications

ETP-46321 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of a specific enzyme, which is involved in the progression of cancer and inflammation. This compound has also been tested for its efficacy in treating autoimmune diseases and neurodegenerative disorders.

properties

IUPAC Name

4-(ethylsulfonylamino)-N-methyl-N-(oxan-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-22(19,20)16-13-6-4-12(5-7-13)15(18)17(2)14-8-10-21-11-9-14/h4-7,14,16H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXHBXRZLKOLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N(C)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(ethylsulfonyl)amino]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide

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